molecular formula C4H10O2S2 B14597990 3-(Methyldisulfanyl)propane-1,2-diol CAS No. 60033-22-9

3-(Methyldisulfanyl)propane-1,2-diol

Cat. No.: B14597990
CAS No.: 60033-22-9
M. Wt: 154.3 g/mol
InChI Key: LVJKKFIIBGIIEO-UHFFFAOYSA-N
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Description

3-(Methyldisulfanyl)propane-1,2-diol is an organic compound with the molecular formula C4H10O2S2 It is a derivative of propane-1,2-diol, where one of the hydrogen atoms is replaced by a methyldisulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyldisulfanyl)propane-1,2-diol typically involves the reaction of propane-1,2-diol with methyldisulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where propane-1,2-diol and methyldisulfanyl chloride are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methyldisulfanyl)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: The methyldisulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methyldisulfanyl)propane-1,2-diol has several applications in scientific research:

    Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methyldisulfanyl)propane-1,2-diol involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: The parent compound without the methyldisulfanyl group.

    1,3-Propanediol: A structural isomer with different physical and chemical properties.

    2-Methyl-1,3-propanediol: Another isomer with a methyl group on the second carbon.

Uniqueness

3-(Methyldisulfanyl)propane-1,2-diol is unique due to the presence of the methyldisulfanyl group, which imparts distinct redox properties. This makes it valuable for applications requiring redox modulation, such as in biological systems and materials science.

Properties

CAS No.

60033-22-9

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

IUPAC Name

3-(methyldisulfanyl)propane-1,2-diol

InChI

InChI=1S/C4H10O2S2/c1-7-8-3-4(6)2-5/h4-6H,2-3H2,1H3

InChI Key

LVJKKFIIBGIIEO-UHFFFAOYSA-N

Canonical SMILES

CSSCC(CO)O

Origin of Product

United States

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